molecular formula C20H21FN2O3S B12031730 1-[2-(dimethylamino)ethyl]-4-[(3-fluoro-4-methylphenyl)carbonyl]-3-hydroxy-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one

1-[2-(dimethylamino)ethyl]-4-[(3-fluoro-4-methylphenyl)carbonyl]-3-hydroxy-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12031730
M. Wt: 388.5 g/mol
InChI Key: DWRMRGVTNXQGCZ-VLGSPTGOSA-N
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Description

1-[2-(dimethylamino)ethyl]-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with the molecular formula C20H21FN2O3S and a molecular weight of 388.464 g/mol This compound is notable for its unique structure, which includes a pyrrol-2-one core, a dimethylaminoethyl side chain, and a fluoro-methylbenzoyl group

Preparation Methods

The synthesis of 1-[2-(dimethylamino)ethyl]-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, typically starting with the preparation of the pyrrol-2-one core. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

1-[2-(dimethylamino)ethyl]-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-methylbenzoyl group may enhance binding affinity, while the dimethylaminoethyl side chain can influence the compound’s solubility and bioavailability. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds include:

Properties

Molecular Formula

C20H21FN2O3S

Molecular Weight

388.5 g/mol

IUPAC Name

(4Z)-1-[2-(dimethylamino)ethyl]-4-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-5-thiophen-2-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C20H21FN2O3S/c1-12-6-7-13(11-14(12)21)18(24)16-17(15-5-4-10-27-15)23(9-8-22(2)3)20(26)19(16)25/h4-7,10-11,17,24H,8-9H2,1-3H3/b18-16-

InChI Key

DWRMRGVTNXQGCZ-VLGSPTGOSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCN(C)C)C3=CC=CS3)/O)F

Canonical SMILES

CC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=CS3)O)F

Origin of Product

United States

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